5-(2-Methylpiperidino)valeric acid hydrochloride
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Overview
Description
5-(2-Methylpiperidino)valeric acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpiperidino)valeric acid hydrochloride typically involves the reaction of valeric acid derivatives with 2-methylpiperidine. The process may include steps such as hydrogenation, cyclization, and amination . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpiperidino)valeric acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(2-Methylpiperidino)valeric acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methylpiperidino)valeric acid hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Valeric Acid: A straight-chain alkyl carboxylic acid with the chemical formula CH3(CH2)3COOH.
2-Methylpiperidine: A piperidine derivative with a methyl group at the second position.
Uniqueness
5-(2-Methylpiperidino)valeric acid hydrochloride is unique due to its specific structure, which combines the properties of piperidine and valeric acid derivatives. This combination allows it to exhibit distinct chemical and biological activities, making it valuable for various applications in research and industry .
Properties
CAS No. |
63690-20-0 |
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Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
4-(2-methylpiperidin-1-yl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-9-5-3-4-8-12(9)10(2)6-7-11(13)14;/h9-10H,3-8H2,1-2H3,(H,13,14);1H |
InChI Key |
KATSCRAXYYEIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(C)CCC(=O)O.Cl |
Origin of Product |
United States |
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